molecular formula C15H22ClNO6 B4207181 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid

1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid

Cat. No.: B4207181
M. Wt: 347.79 g/mol
InChI Key: GPVSKAROLGXFCC-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid is a complex organic compound that belongs to the class of beta-blockers. These compounds are widely used in the medical field for their ability to manage cardiovascular conditions by blocking the effects of adrenaline on the heart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-3,6-dimethylphenol and 2-chloroethylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, anxiety, and certain types of tremors.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline. By inhibiting these receptors, the compound reduces heart rate, decreases blood pressure, and alleviates symptoms of anxiety and tremors. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with similar cardiovascular effects.

    Atenolol: A selective beta-1 blocker used for hypertension and angina.

    Metoprolol: A beta-1 selective blocker used for heart failure and arrhythmias.

Uniqueness

1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and receptor binding affinity. This uniqueness can result in different therapeutic effects and side effect profiles compared to other beta-blockers.

Properties

IUPAC Name

1-[2-(2-chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2.C2H2O4/c1-9-4-5-10(2)13(12(9)14)17-7-6-15-8-11(3)16;3-1(4)2(5)6/h4-5,11,15-16H,6-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVSKAROLGXFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)Cl)OCCNCC(C)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid
Reactant of Route 2
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid
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1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid
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1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid
Reactant of Route 5
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid
Reactant of Route 6
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid

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